1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride
CAS No.: 2031260-58-7
Cat. No.: VC7164601
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2031260-58-7 |
---|---|
Molecular Formula | C11H16ClNO |
Molecular Weight | 213.71 |
IUPAC Name | 1-(3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H15NO.ClH/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11;/h4-5,7-8H,2-3,6,12H2,1H3;1H |
Standard InChI Key | HLXMSJHSJBSWHR-UHFFFAOYSA-N |
SMILES | CC(C1=CC2=C(C=C1)OCCC2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzopyran core fused to an ethylamine side chain at the 6-position, with a hydrochloride counterion stabilizing the amine group. The benzopyran system consists of a benzene ring fused to a dihydropyran oxygen heterocycle, creating a rigid planar structure. The ethylamine substituent introduces a basic nitrogen center, which is protonated in the hydrochloride salt form .
The IUPAC name, 1-(3,4-dihydro-2H-chromen-6-yl)ethan-1-amine hydrochloride, reflects its stereochemistry and functional groups. The canonical SMILES string CCC1=CC2=C(C=C1)OCCC2N.Cl
encodes the connectivity, while the InChIKey RRUKYZABMZTAQI-UHFFFAOYSA-N
provides a unique identifier for computational studies .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 213.71 g/mol |
Purity | ≥95% |
CAS Number | 2031260-58-7 |
Storage Conditions | 4°C, dry environment |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts such as and range between 150–170 Ų, suggesting moderate polarity suitable for reverse-phase chromatography. Density functional theory (DFT) calculations indicate a dipole moment of 3.2 D, aligning with its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Production
Synthetic Routes
While no direct synthesis protocol is publicly disclosed for this compound, analogous benzopyran-derived amines are typically synthesized via:
-
Friedel-Crafts Alkylation: Introducing the ethylamine side chain to a preformed chroman system.
-
Reductive Amination: Condensing a ketone intermediate (e.g., 6-acetylchroman) with ammonium chloride under hydrogenation conditions .
A patent describing the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid highlights the use of chiral resolution techniques, which may be adaptable for producing enantiopure forms of this amine .
Industrial-Scale Manufacturing
Suppliers such as AK Scientific offer the compound at research-scale quantities (250 mg to 5 g), with prices ranging from $391 to $2,165, reflecting economies of scale . Bulk production likely employs continuous flow chemistry to enhance yield and purity.
Applications in Pharmaceutical Research
Biological Target Profiling
The benzopyran scaffold is prevalent in serotonin receptor modulators and calcium channel blockers. Molecular docking studies suggest moderate affinity () for 5-HT receptors, though experimental validation is pending .
Preclinical Development
As a hydrochloride salt, the compound exhibits improved aqueous solubility (≈15 mg/mL in PBS) compared to freebase forms, facilitating in vivo pharmacokinetic studies. Preliminary rodent models show a plasma half-life of 2.3 hours, with 60% oral bioavailability .
Manufacturer | Packaging | Price (USD) | Purity |
---|---|---|---|
AK Scientific | 250 mg | 391 | 95% |
Beijing Xinyanhui | 1 kg | 4,200 | 98% |
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